molecular formula C8H10BrNS B13510264 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine

Cat. No.: B13510264
M. Wt: 232.14 g/mol
InChI Key: ZAQSQDFPUXJWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is a heterocyclic compound containing a bromine atom, a sulfur atom, and an amine group. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine

InChI

InChI=1S/C8H10BrNS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6H,1-3,10H2

InChI Key

ZAQSQDFPUXJWTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC(=C2)Br)N

Origin of Product

United States

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